2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline
Description
2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety substituted with a pyrazole ring at the 2-position. The pyrazole ring is further modified with a methoxymethyl group at the 1-position. This structure combines the electron-donating properties of the aniline group with the steric and electronic effects of the substituted pyrazole, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogs like N-[(3-Chlorophenyl)methyl]-4-(1-tetrahydropyran-2-ylpyrazol-4-yl)aniline ().
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[1-(methoxymethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C11H13N3O/c1-15-8-14-7-9(6-13-14)10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3 |
InChI Key |
KYMCKXKNRAYKJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=N1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline generally involves constructing the pyrazole ring, introducing the methoxymethyl substituent at the pyrazole nitrogen, and attaching the aniline group at the 4-position of the pyrazole ring. The synthetic routes can be divided into:
- Pyrazole ring formation from appropriate hydrazine and diketone or α,β-unsaturated carbonyl precursors.
- N-alkylation of the pyrazole nitrogen with methoxymethyl groups.
- Introduction or retention of the aniline substituent either via direct substitution or through cross-coupling reactions.
Pyrazole Ring Construction
One common approach is the condensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form pyrazoles. For example, phenylhydrazine derivatives can be condensed with diketones under acidic conditions to yield pyrazole cores, as demonstrated in the synthesis of related 1,3-diarylpyrazoles. This method can be adapted to prepare 4-substituted pyrazoles by selecting appropriate diketone or hydrazine precursors.
N-Methoxymethylation of Pyrazoles
The introduction of the methoxymethyl group at the pyrazole nitrogen is typically achieved via alkylation reactions using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions. This step is crucial to obtain the N-(methoxymethyl) substitution pattern. Alkylation is often performed after pyrazole ring formation to avoid complications during ring closure.
Representative Procedure from Literature
A detailed synthetic protocol reported involves:
- Formation of the pyrazole core by reaction of a suitable hydrazine with a diketone.
- Alkylation of the pyrazole nitrogen with methoxymethyl halide under basic conditions.
- Purification by column chromatography.
In a related example, a compound with a similar pyrazole-acetic acid moiety was coupled with an amine using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in N,N-dimethylformamide at room temperature, yielding the target compound in moderate yields (31.9% to 60.2%).
Data Table Summarizing Key Preparation Conditions and Yields
Research Discoveries and Advances
- Direct preparation of N-substituted pyrazoles: A novel method allows direct synthesis of N-alkyl pyrazoles from primary amines and diketones, which could be adapted for methoxymethyl substitution.
- Palladium-catalyzed C–N cross-coupling: This methodology has been extensively applied to synthesize aniline-substituted pyrazoles with high regioselectivity and yields, facilitating the preparation of complex heterocycles.
- Functional group transformations: Reduction, fluorination, and click chemistry modifications on pyrazole derivatives have been reported, showcasing the versatility of pyrazole scaffolds in medicinal chemistry.
- Coupling agent efficiency: Use of HATU and bases like N-ethyl-N,N-diisopropylamine in DMF has been shown effective for coupling pyrazole carboxylic acid derivatives with amines, providing moderate to good yields.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxymethyl group and pyrazole ring contribute to the compound’s ability to interact with biological macromolecules, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Pyrazole-Substituted Anilines
| Compound Name | Substituent on Pyrazole | Position on Aniline | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline | Methoxymethyl (1-position) | 2-position | -NH2, -OCH3 | ~218.25 (calculated) |
| 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1) | None (unsubstituted) | 4-position | -NH2, -CH3 | 173.22 |
| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Tris(4-methylpyrazole) | 4-position | -NH2, three -CH3 groups | ~440.50 (calculated) |
| N-[(3-Chlorophenyl)methyl]-4-(1-tetrahydropyran-2-ylpyrazol-4-yl)aniline | Tetrahydropyranyl (protective group) | 4-position | -NH2, -Cl, -O (tetrahydropyran) | ~399.87 (calculated) |
Key Observations :
- Positional Isomerism : Substitution at the 2-position of aniline (target compound) versus 4-position (e.g., 4-(1-Methyl-1H-pyrazol-4-yl)aniline in ) may influence electronic conjugation and steric interactions in downstream reactions.
Key Observations :
- The target compound’s synthesis likely requires careful handling of the methoxymethyl group to avoid undesired side reactions, whereas analogs with methyl groups (e.g., 2-methyl-4-(1H-pyrazol-1-yl)aniline) may involve simpler protocols.
- Complex derivatives like 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline demand rigorous purification steps due to high molecular weight and solubility issues.
Key Observations :
- The methoxymethyl group may enhance solubility compared to methyl or chloro substituents (e.g., 2-chloro-N-(...ethylidene)aniline in ), facilitating drug delivery.
- Compounds with extended heterocycles (e.g., oxadiazoles in ) exhibit pronounced antimicrobial activity, whereas simpler pyrazole-aniline hybrids like the target compound may prioritize receptor-binding applications.
Biological Activity
2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline features a pyrazole ring substituted with a methoxymethyl group and an aniline moiety. This structural configuration is crucial for its biological activity, as modifications on the pyrazole ring often influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds display activity against a range of bacterial and fungal strains. In particular, derivatives similar to 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline have been tested against pathogens such as E. coli and Staphylococcus aureus, demonstrating promising results in inhibiting microbial growth .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline | E. coli | 15 |
| 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline | Staphylococcus aureus | 18 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that a related compound inhibited TNF-α production by up to 85% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline | 85 (at 10 µM) | 76 (at 10 µM) |
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.21 | Induction of apoptosis |
| HepG2 | 3.96 | Topoisomerase II inhibition |
Case Study 1: Synthesis and Evaluation
A study synthesized a series of pyrazole derivatives, including compounds structurally related to 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline, and evaluated their biological activities. The synthesized compounds were screened for their antimicrobial and anti-inflammatory effects, revealing that several exhibited potent activity against both bacterial strains and inflammatory markers .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of various pyrazole derivatives. It was found that modifications on the aniline part significantly affected the biological activity, with certain substitutions enhancing both antimicrobial and anti-inflammatory effects . This highlights the importance of structural optimization in developing effective pharmaceutical agents.
Q & A
Q. What are the common synthetic routes for preparing 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline?
Methodological Answer: The compound is typically synthesized via:
- Classical methods : Reaction of substituted aniline derivatives with pyrazole-containing intermediates under reflux conditions (e.g., ethanol/glacial acetic acid, 7–12 hours) .
- Microwave-assisted synthesis : Accelerated coupling of methoxymethyl-protected pyrazoles with aniline precursors using catalysts like Pd(dppf)Cl₂·DCM and K₂CO₃ in dioxane/water .
- Functionalization : Post-synthetic modifications, such as methoxymethyl group introduction via alkylation of pyrazole NH groups .
Key characterization techniques include ¹H/¹³C NMR , IR spectroscopy , and X-ray crystallography to confirm regioselectivity and structural integrity .
Q. How is the purity and stability of 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline assessed in experimental workflows?
Methodological Answer:
- Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation byproducts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and impurity profiling .
Stability is enhanced by storing the compound in inert atmospheres (argon) at low temperatures (−20°C) to prevent oxidation of the methoxymethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) are addressed through:
- Dose-response profiling : EC₅₀/IC₅₀ determination across multiple cell lines (e.g., E. coli, C. albicans) to account for species-specific effects .
- Structural analogs : Comparing activity of derivatives with/without the methoxymethyl group to isolate pharmacophore contributions .
- Computational modeling : Docking studies to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
For example, derivatives lacking the methoxymethyl group showed reduced antimicrobial potency, highlighting its role in membrane permeability .
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazole ring in this compound?
Methodological Answer: Regioselectivity challenges arise due to competing N1 vs. N2 pyrazole reactivity. Strategies include:
- Protecting groups : Temporarily blocking the aniline NH₂ with tert-butoxycarbonyl (Boc) to direct methoxymethylation to the pyrazole NH .
- Catalytic systems : Using CuI/1,10-phenanthroline to favor C4 substitution over C5 in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF) enhance electrophilic substitution at the pyrazole C4 position .
X-ray crystallography (e.g., SHELX-refined structures) validates regiochemical outcomes .
Q. What are the applications of 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline in coordination chemistry and ligand design?
Methodological Answer: The compound acts as a bidentate ligand due to its pyrazole N and aniline NH₂ groups:
- Metal complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications. Bonding modes are confirmed via IR (νN-H shifts) and UV-Vis spectroscopy .
- Supramolecular assemblies : Hydrogen bonding between NH₂ and acceptor groups (e.g., carbonyls) enables crystal engineering, as shown in SHELX-refined structures .
- Redox-active systems : Methoxymethyl groups modulate electron density on the pyrazole ring, influencing metal-ligand charge transfer properties .
Q. How do experimental parameters influence the reproducibility of 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline synthesis?
Methodological Answer: Critical parameters include:
- Reagent stoichiometry : Excess phenylhydrazine (1.2 eq.) ensures complete cyclization in pyrazole formation .
- Temperature control : Reflux at 120°C in ethanol minimizes side reactions (e.g., over-alkylation) .
- Catalyst loading : Pd-catalyzed cross-couplings require precise Pd(dppf)Cl₂·DCM (5 mol%) to avoid metal leaching .
Reproducibility is validated by comparing ¹H NMR spectra and melting points with literature data .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Methodological Answer: Yield discrepancies arise from:
- Purification methods : Column chromatography (silica gel vs. flash chromatography) impacts recovery rates .
- Moisture sensitivity : Methoxymethyl groups are hygroscopic; anhydrous conditions (molecular sieves) improve consistency .
- Catalyst batches : Variability in Pd catalyst activity affects Suzuki-Miyaura coupling efficiency .
Standardizing reaction protocols (e.g., inert atmosphere, pre-dried solvents) mitigates these issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
